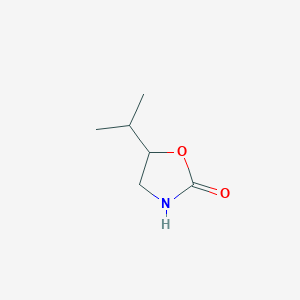![molecular formula C15H27N3 B6148220 (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine CAS No. 1879858-23-7](/img/no-structure.png)
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine, commonly referred to as BDA, is an organic compound belonging to the amine class of compounds. BDA is widely used in the synthesis of drugs, cosmetics, and other compounds, and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
BDA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a building block in the synthesis of biologically active compounds. It is also used in the synthesis of polymers, as a ligand in metal complexes, and as a catalyst in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of BDA is not fully understood. It is believed that the amine group of BDA is responsible for its biochemical and physiological effects. BDA is known to form complexes with metal ions, which can act as catalysts for various biochemical reactions. It is also known to interact with proteins and other biomolecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDA are not fully understood. However, it is known to have some effects on the human body, including increased heart rate, increased blood pressure, and increased alertness. It is also believed to have some effects on the immune system, as it has been shown to increase the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly pure compound. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also highly toxic, and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on BDA. These include further investigation into its mechanism of action, potential therapeutic applications, and its effects on the immune system. Additionally, further research is needed to identify potential side effects and toxicity associated with BDA, as well as to develop safer and more efficient methods for its synthesis.
Métodos De Síntesis
BDA is synthesized through a two-step process. In the first step, a mixture of benzyl chloride and dimethylamine is reacted in the presence of a catalyst, such as a strong base, to form a benzyl dimethylamine intermediate. In the second step, the intermediate is reacted with 3-aminopropyl chloride to form BDA. This method yields a high-purity product, which is essential for applications in scientific research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves the reaction of benzyl chloride with 3-(dimethylamino)propylamine to form (benzyl)(3-dimethylaminopropyl)amine, which is then reacted with 3-chloropropylamine to form the final product.", "Starting Materials": [ "Benzyl chloride", "3-(Dimethylamino)propylamine", "3-Chloropropylamine" ], "Reaction": [ "Step 1: Benzyl chloride is added dropwise to a solution of 3-(dimethylamino)propylamine in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature, and the resulting precipitate is filtered and washed with diethyl ether to obtain (benzyl)(3-dimethylaminopropyl)amine.", "Step 2: (Benzyl)(3-dimethylaminopropyl)amine is dissolved in anhydrous dichloromethane, and 3-chloropropylamine is added dropwise at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature, and the resulting precipitate is filtered and washed with diethyl ether to obtain (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine." ] } | |
Número CAS |
1879858-23-7 |
Nombre del producto |
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine |
Fórmula molecular |
C15H27N3 |
Peso molecular |
249.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



